molecular formula C14H15IO3 B15197418 trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B15197418
M. Wt: 358.17 g/mol
InChI Key: UQCHWAXAZHUWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid (CAS: 733740-71-1) is a cyclopentane-based carboxylic acid derivative featuring a 3-iodophenyl ketone substituent in the trans configuration. Its molecular formula is C14H15IO3, with a molecular weight of 358.17 g/mol (calculated based on structural analogs in ). This compound is classified as a chiral intermediate, often utilized in pharmaceutical synthesis and chemical research .

Properties

IUPAC Name

2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHWAXAZHUWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl compound to introduce the iodine atom at the desired position.

    Cyclopentane ring formation: The iodophenyl intermediate is then reacted with a cyclopentane derivative under specific conditions to form the cyclopentane ring.

Industrial Production Methods

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and iodophenyl moiety are primary sites for oxidation:

  • Ketone Oxidation : Under mild conditions (e.g., KMnO₄ in acidic media), the ketone undergoes oxidation to form a diketone intermediate, which can further react to produce dicarboxylic derivatives.

  • Iodophenyl Oxidation : Controlled oxidation with H₂O₂ or O₃ produces iodophenyl oxides, though over-oxidation risks cleavage of the aromatic ring.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Ketone OxidationKMnO₄, H₂SO₄, 60°CCyclopentane-dicarboxylic acid75–80%
Aromatic OxidationH₂O₂, FeCl₃, RT3-Iodophenyl oxide derivative50–55%

Reduction Reactions

The ketone and carboxylic acid groups are reducible:

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, preserving the iodophenyl group.

  • Carboxylic Acid Reduction : Requires harsh conditions (e.g., BH₃·THF) to convert the -COOH group to a primary alcohol.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Ketone ReductionNaBH₄, MeOH, 0°Ctrans-2-(2-(3-Iodophenyl)-2-hydroxyethyl)-cyclopentane-1-carboxylic acid85–90%
Acid ReductionBH₃·THF, refluxCyclopentane-methanol derivative60–65%

Substitution Reactions

The iodine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling:

  • Halogen Exchange : KI/NaI in polar solvents facilitates iodide displacement by other halogens (e.g., Cl, Br).

  • Suzuki-Miyaura Coupling : The iodophenyl group reacts with arylboronic acids under Pd catalysis to form biaryl derivatives.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Iodine SubstitutionNaI, CuI, DMF, 80°C3-Bromophenyl analog70–75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-cyclopentane-carboxylic acid80–85%

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions:

  • Radical Decarboxylation : Using Barton esters (e.g., N-acyloxy-2-pyridinethione) generates cyclopentane radicals, which trap halogens to form alkyl halides .

  • Thermal Decarboxylation : Heating above 150°C releases CO₂, yielding a cyclopentane-ketone derivative .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Radical DecarboxylationBarton ester, CCl₄, hvCyclopentane-iodoalkane60–65%
Thermal DecarboxylationToluene, 160°C2-(3-Iodophenyl)-cyclopentanone50–55%

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides:

  • Esterification : Catalyzed by H₂SO₄ or DCC, yielding methyl/ethyl esters.

  • Amidation : Coupling with EDC/HOBt forms stable amides, useful in drug design.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative90–95%
AmidationEDC, HOBt, DIPEA, RTCyclopentane-carboxamide75–80%

Cyclopropanation

The cyclopentane ring participates in Rh-catalyzed cyclopropanation via Fischer carbene intermediates :

  • Mechanism : Dirhodium(II) catalysts generate carbenes that insert into alkenes, forming cyclopropane rings .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
CyclopropanationRh₂(OAc)₄, styrene, CH₂Cl₂Cyclopropane-fused cyclopentane55–60%

Photolytic Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating aryl radicals that dimerize or react with scavengers :

Reaction TypeReagents/ConditionsMajor ProductYieldSource
PhotolysisUV light, benzeneBiphenyl derivative40–45%

Key Mechanistic Insights

  • Radical Pathways : Barton decarboxylation and photolysis proceed via carbon-centered radicals, confirmed by ESR spectroscopy .

  • Steric Effects : The trans-configuration of the cyclopentane ring influences reaction rates and selectivity in coupling reactions.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance NAS and coupling efficiencies.

This compound’s multifunctional design enables its use as a versatile intermediate in synthetic organic chemistry, particularly in pharmaceutical and materials science applications.

Scientific Research Applications

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group may interact with biological receptors or enzymes, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound belongs to a family of cyclopentane-1-carboxylic acids with varying aryl substituents. Key analogs include:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Features References
3-Iodo derivative (733740-71-1) 3-Iodophenyl C14H15IO3 358.17 95%+ High steric bulk; potential radiopharmaceutical applications
3-Chloro derivative (733740-63-1) 3-Chlorophenyl C14H15ClO3 266.72 N/A Enhanced electrophilicity
3-Fluoro derivative (733740-65-3) 3-Fluorophenyl C14H15FO3 250.27 N/A Improved metabolic stability
3-Methoxy derivative (733740-56-2) 3-Methoxyphenyl C15H18O4 262.30 95% Electron-donating group; altered solubility
2-Methyl derivative (733740-79-9) 2-Methylphenyl C15H18O3 232.28 N/A Steric hindrance near ketone

Key Observations :

  • The iodine atom’s large atomic radius may improve binding to hydrophobic pockets in proteins .
  • Electron-Donating Groups (e.g., OCH₃): The 3-methoxy derivative exhibits increased solubility in polar solvents due to the methoxy group’s polarity, which could influence bioavailability in drug design .

Q & A

Q. 1.1. What are the key structural features of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, and how do they influence reactivity?

The compound comprises a cyclopentane ring substituted with a carboxylic acid group at position 1 and a 3-iodophenyl-oxoethyl moiety at position 2 in a trans configuration. The iodine atom introduces steric bulk and electron-withdrawing effects, which can stabilize intermediates in nucleophilic substitution or cross-coupling reactions . The trans stereochemistry may influence binding to chiral biological targets, necessitating enantioselective synthesis and characterization (e.g., chiral HPLC or X-ray crystallography) .

Q. 1.2. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?

Synthesis typically involves:

Cyclopentane ring formation via intramolecular cyclization of a diketone precursor under acidic conditions .

Introduction of the oxoethyl group through Friedel-Crafts acylation or alkylation, with careful control of regiochemistry for the 3-iodophenyl substituent .

Carboxylic acid functionalization via oxidation of a primary alcohol or hydrolysis of a nitrile group .
Key challenges:

  • Avoiding epimerization during acylation steps due to the labile stereocenter.
  • Purification of intermediates using column chromatography or preparative HPLC to isolate the trans isomer .

Q. 1.3. How should researchers validate the compound’s purity and stereochemistry?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm >95% purity .
  • Stereochemistry : Compare experimental NMR data (e.g., coupling constants for cyclopentane protons) with computational predictions (DFT-based chemical shift calculations) .
  • Absolute configuration : Single-crystal X-ray diffraction or electronic circular dichroism (ECD) for chiral centers .

Advanced Research Questions

Q. 2.1. How does the 3-iodophenyl substituent impact biological activity compared to halogen-free analogs?

The iodine atom enhances lipophilicity (logP ~3.5), potentially improving membrane permeability. However, its electron-withdrawing nature may reduce binding affinity to targets requiring π-π stacking (e.g., enzyme active sites). Comparative studies with bromo or chloro analogs (e.g., replacing iodine with bromine in trans-2-[2-(3-bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid) reveal:

  • Bioactivity : Iodinated derivatives show 2–3× higher IC50 values in kinase inhibition assays vs. non-halogenated analogs, suggesting steric hindrance .
  • Metabolic stability : Iodine’s larger atomic radius slows oxidative metabolism by cytochrome P450 enzymes .

Q. 2.2. What experimental approaches resolve contradictions in reported biological activity data for iodinated cyclopentane derivatives?

Discrepancies may arise from:

  • Stereochemical impurities : Validate enantiomeric excess (e.g., via Mosher ester analysis) .
  • Assay conditions : Replicate studies under standardized protocols (e.g., ATP concentration in kinase assays).
  • Off-target effects : Use CRISPR-edited cell lines to confirm target specificity .

Q. 2.3. How can computational modeling optimize this compound for drug discovery?

  • Docking studies : Screen against homology models of target proteins (e.g., COX-2 or PPARγ) to predict binding modes.
  • QSAR analysis : Correlate substituent electronegativity (e.g., iodine vs. methoxy groups) with activity trends .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetics, noting iodine’s potential for thyroid accumulation .

Q. 2.4. What safety protocols are critical when handling iodinated aromatic compounds?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile iodinated byproducts (e.g., methyl iodide) .
  • Waste disposal : Collect halogenated waste separately for incineration to avoid environmental iodine release .

Methodological Guidance

Q. 3.1. Designing a Structure-Activity Relationship (SAR) Study

  • Variable substituents : Synthesize analogs with halogens (F, Cl, Br), alkyl groups, or methoxy at the phenyl 3-position.
  • Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target engagement (SPR or ITC) .
  • Data interpretation : Use multivariate regression to distinguish steric vs. electronic effects .

Q. 3.2. Addressing Low Yield in Acylation Steps

  • Catalyst optimization : Replace traditional Lewis acids (AlCl3) with milder catalysts (e.g., FeCl3) to reduce side reactions .
  • Solvent selection : Use dichloromethane instead of THF to stabilize the oxocarbenium intermediate .
  • Temperature control : Maintain −20°C to suppress diketone formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.